

Ethyl 4-methyloxazole-5-carboxylate structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-methyloxazole-5-carboxylate

Cat. No.: B1584273

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 4-Methyloxazole-5-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ethyl 4-methyloxazole-5-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, nomenclature, physicochemical properties, synthesis methodologies, and key applications, offering insights from a senior application scientist's perspective.

Chemical Structure and Nomenclature

Ethyl 4-methyloxazole-5-carboxylate is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The core oxazole ring is substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position.

IUPAC Name: ethyl 4-methyl-1,3-oxazole-5-carboxylate

Structural Diagram

Caption: Chemical structure of **Ethyl 4-methyloxazole-5-carboxylate**.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount in drug development for predicting its behavior in biological systems and for designing appropriate formulations.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₃	PubChem
Molecular Weight	155.15 g/mol	PubChem
Appearance	White to off-white solid	Chemical suppliers
Melting Point	39-42 °C	Chemical suppliers
Boiling Point	245.5±25.0 °C (Predicted)	ChemSpider
Solubility	Soluble in methanol, ethanol, dichloromethane	General knowledge
pKa	1.16±0.10 (Predicted)	ChemSpider
LogP	1.12 (Predicted)	PubChem

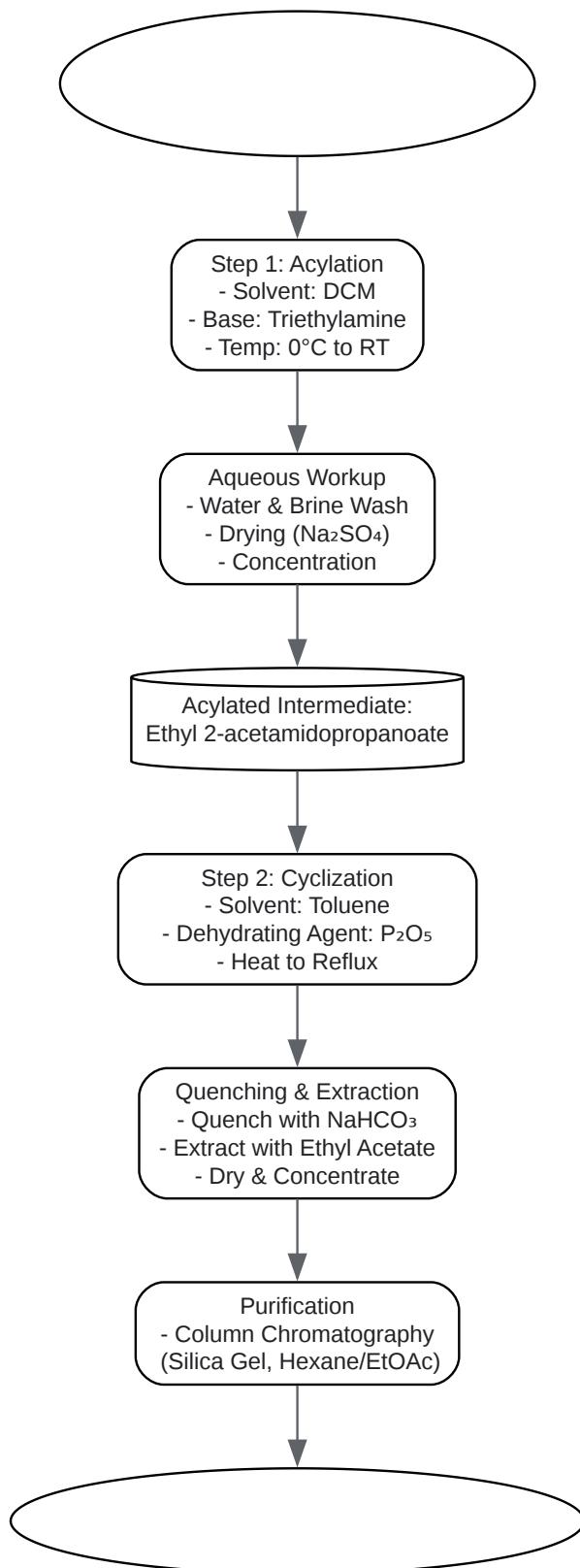
Synthesis of Ethyl 4-Methyloxazole-5-carboxylate

The synthesis of substituted oxazoles is a fundamental process in medicinal chemistry. A common and reliable method for preparing **ethyl 4-methyloxazole-5-carboxylate** is through the reaction of an α -amino acid ester with an orthoester, followed by cyclization.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol is based on the well-established Robinson-Gabriel synthesis for oxazole formation.

Step 1: Acylation of Ethyl 2-aminopropanoate


- To a solution of ethyl 2-aminopropanoate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.
- Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.

Step 2: Cyclization to form **Ethyl 4-methyloxazole-5-carboxylate**

- Dissolve the acylated intermediate in a suitable solvent such as toluene.
- Add a dehydrating agent like phosphorus pentoxide (P_2O_5) or sulfuric acid (H_2SO_4).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **ethyl 4-methyloxazole-5-carboxylate**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **ethyl 4-methyloxazole-5-carboxylate**.

Rationale Behind Experimental Choices

- Choice of Base: Triethylamine is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid formed during the acylation reaction, driving the reaction to completion.
- Dehydrating Agent: Phosphorus pentoxide or sulfuric acid acts as a powerful dehydrating agent, facilitating the intramolecular cyclization and aromatization to form the oxazole ring.
- Purification: Column chromatography is essential to remove any unreacted starting materials, byproducts, and residual reagents, ensuring the high purity of the final compound required for subsequent applications.

Applications in Research and Drug Development

Ethyl 4-methyloxazole-5-carboxylate serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The oxazole moiety is a common scaffold in many biologically active compounds.

- Scaffold for Bioactive Molecules: The oxazole ring is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
- Precursor for Carboxylic Acids and Amides: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides. These derivatives can then be used in peptide couplings or other transformations to build larger, more complex molecules.
- Fragment-Based Drug Discovery: Due to its relatively small size and specific chemical features, this compound can be used as a fragment in fragment-based drug discovery (FBDD) to identify new lead compounds.

Conclusion

Ethyl 4-methyloxazole-5-carboxylate is a valuable heterocyclic compound with a well-defined structure and accessible synthesis. Its utility as a chemical building block makes it a compound of high interest for medicinal chemists and researchers in drug discovery. A thorough

understanding of its properties and synthesis is crucial for its effective application in the development of novel therapeutics.

- To cite this document: BenchChem. [Ethyl 4-methyloxazole-5-carboxylate structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584273#ethyl-4-methyloxazole-5-carboxylate-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com